Cas no 899736-56-2 (5-amino-N-(2-fluorophenyl)-1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-carboxamide)

5-amino-N-(2-fluorophenyl)-1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質
名前と識別子
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- 5-amino-N-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide
- 5-amino-N-(2-fluorophenyl)-1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-carboxamide
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- インチ: 1S/C16H13F2N5O/c17-11-7-5-10(6-8-11)9-23-15(19)14(21-22-23)16(24)20-13-4-2-1-3-12(13)18/h1-8H,9,19H2,(H,20,24)
- InChIKey: HFKXMQHVHGPJTQ-UHFFFAOYSA-N
- ほほえんだ: N1(CC2=CC=C(F)C=C2)C(N)=C(C(NC2=CC=CC=C2F)=O)N=N1
5-amino-N-(2-fluorophenyl)-1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2691-0159-10mg |
5-amino-N-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
899736-56-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2691-0159-5μmol |
5-amino-N-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
899736-56-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2691-0159-2μmol |
5-amino-N-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
899736-56-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2691-0159-10μmol |
5-amino-N-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
899736-56-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2691-0159-1mg |
5-amino-N-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
899736-56-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2691-0159-4mg |
5-amino-N-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
899736-56-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2691-0159-3mg |
5-amino-N-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
899736-56-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2691-0159-2mg |
5-amino-N-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
899736-56-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2691-0159-5mg |
5-amino-N-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
899736-56-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
5-amino-N-(2-fluorophenyl)-1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-carboxamide 関連文献
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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3. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
5-amino-N-(2-fluorophenyl)-1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-carboxamideに関する追加情報
Introduction to 5-amino-N-(2-fluorophenyl)-1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 899736-56-2)
5-amino-N-(2-fluorophenyl)-1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-carboxamide, identified by its Chemical Abstracts Service number 899736-56-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the triazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of fluorine substituents at the 2-position and 4-position of the phenyl rings introduces unique electronic and steric properties, making this compound a promising candidate for further exploration in drug discovery.
The chemical structure of 5-amino-N-(2-fluorophenyl)-1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-carboxamide features a central triazole ring connected to an amino group, a 2-fluorophenyl moiety, and a 4-fluorophenylmethyl side chain. This arrangement not only contributes to its distinct molecular architecture but also influences its interactions with biological targets. The fluorine atoms, in particular, are known to enhance metabolic stability and binding affinity, which are critical factors in the design of novel therapeutic agents.
In recent years, there has been a surge in research focused on developing new compounds with triazole cores due to their versatility and efficacy in modulating various biological pathways. Studies have demonstrated that triazole derivatives can exhibit inhibitory activity against enzymes and receptors involved in inflammatory responses, cancer progression, and infectious diseases. The specific substitution pattern in 5-amino-N-(2-fluorophenyl)-1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-carboxamide makes it an intriguing subject for further investigation into its pharmacological potential.
One of the most compelling aspects of this compound is its potential as a scaffold for drug development. The combination of the triazole ring with fluorinated phenyl groups creates a molecular framework that can be fine-tuned to optimize pharmacokinetic properties and target specificity. Researchers have been exploring various synthetic routes to modify this structure, aiming to enhance its bioavailability and reduce off-target effects. The use of computational modeling and high-throughput screening techniques has accelerated the discovery process, allowing for rapid identification of derivatives with improved characteristics.
The biological activity of 5-amino-N-(2-fluorophenyl)-1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-carboxamide has been preliminarily assessed through in vitro assays. Initial findings suggest that it may exhibit inhibitory effects on certain kinases and transcription factors relevant to cancer therapy. Additionally, its interaction with bacterial enzymes has been studied, revealing potential applications in the development of novel antibiotics. These preliminary results underscore the compound's significance as a lead molecule for further pharmacological exploration.
Advances in synthetic methodologies have enabled the efficient preparation of complex molecules like 5-amino-N-(2-fluorophenyl)-1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-carboxamide, facilitating more extensive biochemical and pharmacological studies. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the triazole core and introducing fluorine substituents with high precision. These advancements have not only improved the accessibility of the compound but also opened new avenues for structural optimization.
The role of fluorine atoms in medicinal chemistry cannot be overstated. Their ability to modulate electronic properties and influence metabolic stability makes them invaluable in drug design. In 5-amino-N-(2-fluorophenyl)-1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-carboxamide, the fluorine atoms at the 2-position and 4-position of the phenyl rings are strategically positioned to enhance interactions with biological targets while maintaining structural integrity. This strategic placement has been shown to improve binding affinity and reduce susceptibility to degradation by enzymatic processes.
Recent studies have also highlighted the importance of fluorinated triazoles in addressing emerging therapeutic challenges. For instance, their application in antiviral drug development has shown promise due to their ability to disrupt viral replication cycles. The unique chemical properties of 5-amino-N-(2-fluorophenyl)-1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-carboxamide make it a valuable asset in this context, offering a potential solution to combat resistant viral strains.
The synthesis and characterization of this compound have been supported by cutting-edge analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These tools provide detailed insights into its molecular structure and purity, ensuring that subsequent biological evaluations are conducted on high-quality material. Such rigorous analytical approaches are essential for establishing a robust foundation for further drug development efforts.
In conclusion,5-amino-N-(2-fluorophenyl)-1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 899736-56-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities position it as a valuable candidate for further research and development. As our understanding of medicinal chemistry continues to evolve,this compound stands out as a beacon of innovation,offering hope for new therapeutic interventions across various disease areas.
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